molecular formula C6H10N4O B1275319 1-ethyl-1H-pyrazole-4-carbohydrazide CAS No. 512809-51-7

1-ethyl-1H-pyrazole-4-carbohydrazide

Cat. No. B1275319
CAS RN: 512809-51-7
M. Wt: 154.17 g/mol
InChI Key: SNZPIIOFDLASCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-ethyl-1H-pyrazole-4-carbohydrazide is a derivative of the pyrazole class, which is known for its significance in pharmaceutical and agricultural applications. Pyrazole derivatives have been extensively studied due to their biological activities, including antifungal properties, as demonstrated by compounds targeting succinate dehydrogenase (SDH) in fungi . These compounds, including the closely related N'-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide derivatives, have shown potent antifungal effects against various pathogens .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times . Another method involves a 3+2 annulation approach, as seen in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Additionally, a general method for synthesizing 1-acyl-3-hydroxy-1H-pyrazoles and related derivatives has been described, which includes a migration of an acyl group . The synthesis of 1H-pyrazole-4-carboxylic acid has also been improved, increasing the yield significantly .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been supported by various spectroscopic methods and crystallographic data. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . Similarly, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined, revealing intermolecular interactions that stabilize the structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to yield novel compounds with potential biological activities. For instance, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was used as a substrate in cyclocondensation reactions to produce a series of derivatives with anti-tumor properties . Another novel compound, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized, showing potential as an α-glucosidase inhibitor .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For example, the compound ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized by various techniques, including thermogravimetric analysis, indicating its stability . Density functional theory (DFT) calculations have been used to predict the molecular geometry and electronic structure-property relationships, which are in good agreement with experimental data .

Scientific Research Applications

Anticancer Potential

1-Ethyl-1H-pyrazole-4-carbohydrazide derivatives have shown promising results in cancer research. For example, novel derivatives exhibited significant cytotoxic activity against various human cancer cell lines, with some compounds showing more potent antiproliferative activity than certain standard drugs (Zhang, Wang, Zhao, Xu, & Huo, 2011). Additionally, derivatives of this compound have been synthesized and evaluated for their anticancer activity against hepatic cancer cell lines, demonstrating pharmaceutical importance in cancer research (Rashdan, Gomha, El-Gendey, El-Hashash, & Soliman, 2018).

Antimicrobial and Antileishmanicidal Properties

Compounds based on 1-ethyl-1H-pyrazole-4-carbohydrazide have exhibited antimicrobial activities, including antifungal properties against C. albicans and antibacterial effects (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008). They have also shown leishmanicidal activities, providing new perspectives for the development of drugs against Leishmania parasites (Bernardino, Gomes, Charret, Freitas, Machado, Canto-Cavalheiro, Leon, & Amaral, 2006).

Corrosion Protection

Research has also explored the use of 1-ethyl-1H-pyrazole-4-carbohydrazide derivatives in industrial applications, such as corrosion protection. For instance, studies on the corrosion protection behavior of these compounds on mild steel in acidic solutions demonstrated high efficiency, suggesting their potential as corrosion inhibitors (Paul, Yadav, & Obot, 2020).

Antioxidant Properties

The antioxidant activities of certain 1-ethyl-1H-pyrazole-4-carbohydrazide derivatives have been evaluated, with some showing potent antioxidant and antitumor activities. This indicates their potential use in pharmaceutical applications focused on oxidative stress-related diseases (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).

Synthesis of Novel Compounds

1-Ethyl-1H-pyrazole-4-carbohydrazide is a precursor in the synthesis of various novel compounds. For example, its reaction with α,β-unsaturated nitriles leads to the synthesis of highly substituted 1,1′-carbonylbispyrazole derivatives, expanding the repertoire of available pyrazole-based compounds (Saberi, Eshghi, Rahimizadeh, & Abnous, 2014).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-ethylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-10-4-5(3-8-10)6(11)9-7/h3-4H,2,7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZPIIOFDLASCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407840
Record name 1-ethylpyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-pyrazole-4-carbohydrazide

CAS RN

512809-51-7
Record name 1-Ethyl-1H-pyrazole-4-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethylpyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.